Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Catalog No.
S774458
CAS No.
12257-42-0
M.F
C14H16Cl2Rh2 8*
M. Wt
358.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichlori...

CAS Number

12257-42-0

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Molecular Formula

C14H16Cl2Rh2 8*

Molecular Weight

358.1 g/mol

InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L

SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]

Catalysis:

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, also known as dichlorobis(norbornadiene)dirhodium or [Rh(nbd)Cl]2, is a well-known and widely studied homogeneous catalyst. This compound finds application in various catalytic reactions, including:

  • Hydrogenation: [Rh(nbd)Cl]2 can be used to hydrogenate alkenes (compounds with carbon-carbon double bonds) to their corresponding alkanes (saturated hydrocarbons). This reaction is particularly useful in organic synthesis for selectively reducing specific functional groups.
  • Hydroformylation: This process involves the addition of a formyl group (CHO) to an alkene, ultimately leading to the formation of aldehydes or alcohols. [Rh(nbd)Cl]2 serves as a catalyst in hydroformylation reactions, enabling the production of valuable industrial chemicals.
  • Hydroboration: [Rh(nbd)Cl]2 can also catalyze the hydroboration of alkenes, which involves the addition of a boron-hydrogen bond (B-H) across the double bond. This reaction is a key step in the synthesis of various organic compounds.

Metathesis:

Beyond hydrogenation and hydroboration, [Rh(nbd)Cl]2 can also participate in metathesis reactions. These reactions involve the exchange of a group or atom between two molecules. Specifically, [Rh(nbd)Cl]2 can act as a catalyst for:

  • Olefin metathesis: This process involves the exchange of alkylidene groups (CHR=CRR') between two alkenes, leading to the formation of new alkenes with different structures. [Rh(nbd)Cl]2 finds application in polymer synthesis and the production of fine chemicals.
  • Ring-closing metathesis (RCM): This specific type of olefin metathesis involves the formation of a cyclic structure from a linear molecule. [Rh(nbd)Cl]2 is a valuable catalyst for RCM reactions, enabling the synthesis of complex organic molecules with specific ring structures.

Research Studies and Development:

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride continues to be an important research subject due to its versatility and potential for further development. Studies are ongoing to explore its applications in:

  • Development of new catalysts: Researchers are investigating modifications to the structure of [Rh(nbd)Cl]2 to improve its catalytic activity, selectivity, and efficiency for specific reactions.
  • Understanding catalytic mechanisms: Detailed studies on the reaction mechanisms of [Rh(nbd)Cl]2-catalyzed reactions provide valuable insights into the fundamental principles of catalysis and aid in the design of new and improved catalysts.
  • Exploration of new reaction pathways: Research efforts are also directed towards discovering new types of reactions that can be catalyzed by [Rh(nbd)Cl]2, potentially leading to novel synthetic methods and applications in various scientific fields.

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, commonly referred to as the rhodium(I) chloride dimer of bicyclo[2.2.1]hepta-2,5-diene, is an organometallic compound characterized by its unique bicyclic structure and coordination with rhodium. The compound has a molecular formula of C14H16Cl2Rh2C_{14}H_{16}Cl_{2}Rh_{2} and a CAS number of 12257-42-0. It typically appears as a yellow to orange powder and has a melting point between 239°C and 241°C (decomposition) .

The rhodium(I) chloride dimer of bicyclo[2.2.1]hepta-2,5-diene is known for its catalytic properties in various organic reactions, particularly in cyclopropanation and olefin metathesis. It can undergo reactions with alkenes to form cyclopropanes through carbene intermediates, showcasing its utility in synthetic organic chemistry . Additionally, it can participate in oxidative addition reactions with halogens and other electrophiles, further expanding its reactivity profile.

The synthesis of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride typically involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-2,5-diene under controlled conditions. Common methods include:

  • Direct Reaction: Mixing rhodium(III) chloride with bicyclo[2.2.1]hepta-2,5-diene in an inert atmosphere.
  • Solvent-Assisted Methods: Utilizing solvents such as acetone to facilitate the reaction and improve yield.

These methods allow for the formation of the desired dimeric structure while maintaining the integrity of the bicyclic framework .

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride finds applications primarily as a catalyst in organic synthesis:

  • Catalyst for Organic Reactions: It is widely used in cyclopropanation reactions and olefin metathesis.
  • Research in Organometallic Chemistry: Its unique properties make it a subject of study for developing new catalytic systems.

Additionally, its potential biological activity may open avenues for further research in pharmaceuticals .

Interaction studies involving bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride focus on its reactivity with various substrates in organic synthesis. These studies highlight how the compound interacts with alkenes and other electrophiles, often leading to the formation of complex products through various mechanistic pathways . Understanding these interactions is crucial for optimizing its use as a catalyst.

Several compounds share structural or functional similarities with bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride:

Compound NameStructure TypeNotable Features
Norbornadiene;rhodium(I) chlorideDimericSimilar dimeric structure but lacks the unique bicyclic framework
Bicyclo[3.3.0]octa-1,3-diene;rhodium(I) chlorideDimericExhibits different reactivity due to structural differences
Bicyclo[4.4.0]decane;rhodium(I) complexMonomericShows different catalytic properties compared to bicyclo[2.2.1]hepta-2,5-diene

The uniqueness of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride lies in its specific structural arrangement which influences its reactivity and application as a catalyst in organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (28.57%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12257-42-0

Dates

Modify: 2023-08-15

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